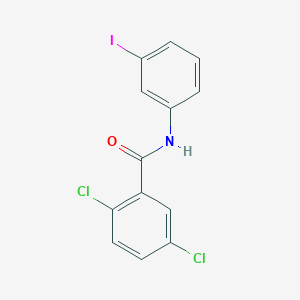
2,5-dichloro-N-(3-iodophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3-iodophenyl)benzamide (DIBA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamides and has been synthesized using different methods.
作用機序
2,5-dichloro-N-(3-iodophenyl)benzamide exerts its inhibitory effect on CK2 by binding to its ATP-binding site, thereby preventing the transfer of phosphate groups to its substrates. This results in the inhibition of CK2-dependent signaling pathways and cellular processes. This compound has also been shown to induce conformational changes in CK2, leading to its degradation through the ubiquitin-proteasome pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of circadian rhythms. This compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
2,5-dichloro-N-(3-iodophenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition, its ability to penetrate cell membranes, and its low toxicity. However, this compound has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.
将来の方向性
There are several future directions for the research on 2,5-dichloro-N-(3-iodophenyl)benzamide, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in different biological processes, and the exploration of the therapeutic potential of this compound in cancer and other diseases. Additionally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity.
Conclusion:
This compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in the inhibition of CK2-dependent signaling pathways and cellular processes, and its potential therapeutic applications in cancer and other diseases warrant further investigation.
合成法
2,5-dichloro-N-(3-iodophenyl)benzamide can be synthesized using different methods, including the reaction of 2,5-dichlorobenzoic acid with 3-iodoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and results in the formation of this compound as a white solid.
科学的研究の応用
2,5-dichloro-N-(3-iodophenyl)benzamide has been extensively used in scientific research for its potential applications in various fields. It has been found to be a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in cell growth, proliferation, and differentiation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has been used as a tool to study the role of CK2 in different biological processes, including circadian rhythms, DNA damage response, and autophagy.
特性
分子式 |
C13H8Cl2INO |
|---|---|
分子量 |
392.02 g/mol |
IUPAC名 |
2,5-dichloro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-4-5-12(15)11(6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18) |
InChIキー |
XILHAPALKYXQQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)

![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)